N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide
CAS No.:
Cat. No.: VC11150341
Molecular Formula: C13H17N3O
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide -](/images/structure/VC11150341.png)
Specification
Molecular Formula | C13H17N3O |
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Molecular Weight | 231.29 g/mol |
IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]pyrazine-2-carboxamide |
Standard InChI | InChI=1S/C13H17N3O/c17-13(12-10-14-8-9-15-12)16-7-6-11-4-2-1-3-5-11/h4,8-10H,1-3,5-7H2,(H,16,17) |
Standard InChI Key | RJORQRIFWRVOAW-UHFFFAOYSA-N |
SMILES | C1CCC(=CC1)CCNC(=O)C2=NC=CN=C2 |
Canonical SMILES | C1CCC(=CC1)CCNC(=O)C2=NC=CN=C2 |
Introduction
Structural and Molecular Characteristics
The compound’s structure comprises a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) substituted at position 2 with a carboxamide group. The amide nitrogen is further connected to a 2-(cyclohex-1-en-1-yl)ethyl chain. The cyclohexene moiety introduces a degree of unsaturation, influencing the molecule’s conformational flexibility and electronic properties.
Molecular Formula and Weight
The molecular formula is C₁₃H₁₇N₃O, derived as follows:
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Pyrazine-2-carboxamide: C₅H₄N₃O
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2-(Cyclohex-1-en-1-yl)ethyl group: C₈H₁₁
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Hydrogen adjustment: Accounts for bond formation during amide linkage.
The molecular weight is 231.30 g/mol, calculated using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00).
Key Physicochemical Properties
While experimental data for this compound is scarce, properties can be estimated using computational models:
Property | Value |
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logP (Partition coefficient) | ~2.1 (moderate lipophilicity) |
Hydrogen bond donors | 1 (amide NH) |
Hydrogen bond acceptors | 3 (amide O, pyrazine N atoms) |
Polar surface area | ~63 Ų |
The moderate logP suggests balanced solubility in both aqueous and lipid environments, suitable for potential biological applications.
Synthetic Pathways and Reaction Mechanisms
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide likely involves a multi-step approach, drawing from methods used for analogous carboxamides .
Step 1: Preparation of 2-(Cyclohex-1-en-1-yl)ethylamine
Cyclohexene is functionalized via hydroamination or epoxidation followed by ring-opening to introduce the ethylamine chain. For example:
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Epoxidation: Cyclohexene → Cyclohexene oxide (using mCPBA).
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Ring-opening with ammonia: Forms 2-(cyclohex-1-en-1-yl)ethanolamine.
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Reduction: Ethanolamine → Ethylamine (via LiAlH₄ or catalytic hydrogenation).
Step 2: Amide Bond Formation
Pyrazine-2-carboxylic acid is activated using a coupling agent (e.g., HATU or EDCl) and reacted with the amine:
Reaction conditions:
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Solvent: Dichloromethane or DMF
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Temperature: 0°C to room temperature
Hypothetical Biological Activity and Applications
Although direct pharmacological studies are unavailable, structural analogs suggest potential bioactivity:
Kinase Inhibition
Pyrazine carboxamides are documented as kinase inhibitors in patent literature . For instance, US9359308B2 discloses compounds targeting enzymes like MET and ALK, where the pyrazine moiety interacts with ATP-binding pockets. The cyclohexene group in N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide may enhance membrane permeability, a critical factor in drug bioavailability.
Physicochemical and Spectroscopic Analysis
Spectral Signatures
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IR Spectroscopy:
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N-H stretch: ~3300 cm⁻¹ (amide).
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C=O stretch: ~1680 cm⁻¹.
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C=C stretch (cyclohexene): ~1650 cm⁻¹.
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NMR (¹H):
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Pyrazine protons: δ 8.5–9.0 ppm (aromatic).
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Cyclohexene protons: δ 5.5–6.0 ppm (vinyl H).
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Stability and Reactivity
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Thermal stability: Decomposition likely above 200°C (based on similar carboxamides).
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Hydrolytic sensitivity: Amide bonds may hydrolyze under strongly acidic or basic conditions.
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